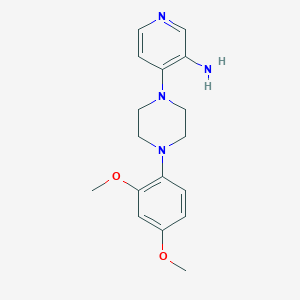
Dipotassium;nickel(2+);tetracyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium nickel (2+) tetracyanide, also known as potassium tetracyanonickelate (II), is an inorganic compound with the formula K₂Ni(CN)₄. It is typically encountered as a yellow, water-soluble, diamagnetic solid. The compound consists of potassium ions and the tetracyanonickelate coordination complex, which is square planar in structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium nickel (2+) tetracyanide is prepared by treating aqueous solutions of nickel (II) salts with potassium cyanide. The synthesis is often conducted in a stepwise manner, beginning with the precipitation of solid nickel dicyanide coordination polymer. This route allows for the removal of excess potassium salts: [ \text{Ni}^{2+} + 2 \text{KCN} \rightarrow \text{Ni(CN)}_2 + 2 \text{K}^+ ] [ \text{Ni(CN)}_2 + 2 \text{KCN} \rightarrow \text{K}_2[\text{Ni(CN)}_4] ] This procedure yields the monohydrate form of the compound, which can be dehydrated at 100°C .
Industrial Production Methods
Industrial production methods for dipotassium nickel (2+) tetracyanide typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the removal of impurities and excess reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium nickel (2+) tetracyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The cyanide ligands can be substituted by other ligands, such as boron trifluoride.
Reduction Reactions: The compound can be reduced to form the Ni(0) derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as boron trifluoride (BF₃) are used under controlled conditions to substitute the cyanide ligands. [ \text{K}_2[\text{Ni(CN)}_4] + 4 \text{BF}_3 \rightarrow \text{K}_2[\text{Ni(CNBF}_3)_4] ]
Reduction Reactions: Potassium in anhydrous ammonia is used to reduce the compound to the Ni(0) derivative. [ \text{K}_2[\text{Ni(CN)}_4] + 2 \text{K} \rightarrow \text{K}_4[\text{Ni(CN)}_4] ]
Major Products Formed
Substitution Reactions: Products such as potassium tetracyanoboronate complexes.
Reduction Reactions: Products such as tetraanionic, tetrahedral Ni(0) derivatives.
Applications De Recherche Scientifique
Dipotassium nickel (2+) tetracyanide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of dipotassium nickel (2+) tetracyanide involves its ability to form stable coordination complexes with various ligands. The cyanide ligands are basic and nucleophilic, allowing the compound to participate in substitution and reduction reactions. The molecular targets and pathways involved include the formation of stable metal-ligand complexes, which can be further manipulated for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium tetracyanopalladate (II) hydrate
- Potassium tetracyanoplatinate (II) hydrate
- Potassium hexacyanoruthenate (II) hydrate
- Potassium hexacyanoferrate (II) trihydrate
Uniqueness
Dipotassium nickel (2+) tetracyanide is unique due to its specific electronic structure and coordination properties, which make it suitable for the synthesis of Hofmann-type metal-organic frameworks and anion-exchange resins. Its ability to form stable complexes with various ligands also distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
14220-17-8 |
|---|---|
Formule moléculaire |
C4N4Ni.2K C4K2N4Ni |
Poids moléculaire |
240.96 g/mol |
Nom IUPAC |
dipotassium;nickel(2+);tetracyanide |
InChI |
InChI=1S/4CN.2K.Ni/c4*1-2;;;/q4*-1;2*+1;+2 |
Clé InChI |
LXWJYIBQIPSFSE-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2] |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2] |
| 14220-17-8 | |
Pictogrammes |
Acute Toxic; Environmental Hazard |
Numéros CAS associés |
48042-08-6 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B81062.png)







